Product packaging for (E)-3-Hexenyl crotonate(Cat. No.:CAS No. 68938-58-9)

(E)-3-Hexenyl crotonate

Cat. No.: B13785631
CAS No.: 68938-58-9
M. Wt: 168.23 g/mol
InChI Key: KITGYVIOYOCIIE-PTFSRLPTSA-N
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Description

Contextualization of the Compound within Natural Product Chemistry and Chemical Ecology Research

(E)-3-Hexenyl crotonate is part of a larger group of volatile organic compounds (VOCs) known as green leaf volatiles (GLVs). nih.govnih.gov GLVs, which include C6-alcohols, aldehydes, and their esters, are released by most plants upon tissue damage, such as that caused by herbivore feeding. nih.govnih.gov These compounds are central to the field of chemical ecology, which studies the chemical mediators of interactions between living organisms.

Research has shown that esters of hexenols, such as hexenyl acetate (B1210297) and hexenyl butyrate (B1204436), are crucial herbivore-induced plant volatiles (HIPVs). plos.orgoup.com They function as signals in tritrophic interactions, where they can attract natural enemies (parasitoids or predators) of the herbivores, thus serving as an indirect plant defense mechanism. nih.govplos.org For instance, the acetylated derivative of (Z)-3-hexenol, (Z)-3-hexenyl acetate, has been identified as a predominant volatile released by wounded Arabidopsis plants that attracts the natural enemies of aphids. plos.org

Specifically, the related isomer, (Z)-3-hexen-1-yl crotonate, has been identified as a novel compound in the volatile blend released by tomato plants (Solanum lycopersicum) when infested by the leaf miner Tuta absoluta. frontiersin.orgcirad.fr This compound acts as a kairomone, a chemical signal that benefits the receiver, by attracting natural enemies of the herbivore. frontiersin.orgcirad.fr While research has specifically highlighted the Z-isomer in this context, the presence and role of this compound in similar systems is an area of active investigation, as both isomers often coexist in nature, sometimes with differing biological activities. The biosynthesis of these esters involves the esterification of the corresponding hexenol, a process that is critical for their function in plant defense and communication. nih.govnih.gov

Table 2: Research Findings on this compound and Related Esters in Chemical Ecology
CompoundSource OrganismInteracting OrganismEcological Role
(Z)-3-hexen-1-yl crotonate Tomato (Solanum lycopersicum) infested by Tuta absolutaNatural enemies of Tuta absolutaKairomone (attractant for natural enemies) frontiersin.orgcirad.fr
(Z)-3-hexenyl acetate Arabidopsis (Arabidopsis thaliana)Aphid parasitoids (Aphidius colemani)Indirect defense signal (attractant) plos.org
(Z)-3-hexenyl butyrate Tomato (Solanum lycopersicum)Bacterial pathogens (Pst DC3000)Natural defense elicitor, induces stomatal closure oup.com
Green Leaf Volatiles (general) Most plant species (upon wounding)Herbivores and their natural enemiesDirect and indirect defense, plant-plant communication nih.gov

Historical Trajectories and Evolution of Research Interest in Unsaturated Esters

The study of esters dates back to the 19th century, when they were first named and identified, primarily valued for their pleasant fragrances and flavors, leading to their widespread use in the food and cosmetic industries. pressbooks.pub Early research focused on their synthesis and characterization of their physical properties.

Scientific interest in α,β-unsaturated esters became more prominent in the mid-20th century, with publications detailing their synthesis appearing in the 1940s. acs.org The development of analytical techniques, particularly gas-liquid chromatography in the 1950s, was a pivotal moment. cdnsciencepub.com It allowed for the separation and identification of complex mixtures of esters, including saturated and unsaturated variants, from natural sources. cdnsciencepub.com This technological leap shifted the research focus from bulk properties to the identification and function of individual compounds.

Throughout the late 20th and into the 21st century, research evolved from simple identification to exploring the intricate roles of unsaturated esters in biological systems. acs.org Studies began to uncover their functions as pheromones, defensive compounds, and signaling molecules in ecological interactions. nih.gov More recently, kinetic studies have focused on the atmospheric chemistry of unsaturated esters like hexenyl crotonate, investigating their reactions and lifetimes in the environment, which is crucial for understanding their role as airborne signals. acs.orgacs.org This trajectory reflects a broader trend in chemistry, moving from foundational synthesis and characterization to a nuanced understanding of molecular function in complex biological and environmental systems.

Structural Significance of Dienyl Esters in Biological Systems Research

The dienyl ester functional group, characterized by two double bonds in conjugation with an ester moiety, imparts specific structural and electronic properties to molecules like this compound, which are critical to their biological function. contaminantdb.canp-mrd.org Esters are integral components of many biological molecules and processes, including energy storage (triglycerides), cell membrane structure (phospholipids), and intercellular signaling. numberanalytics.comnumberanalytics.comresearchgate.net

The presence of a conjugated diene system, as seen in dienyl esters, is a key structural feature in a variety of bioactive natural products. nih.gov This structural motif is often crucial for the molecule's ability to interact with biological targets such as enzymes or receptors. The arrangement of double bonds influences the molecule's shape, rigidity, and the distribution of electrons, which are all determinants of biological activity.

A prominent example of the significance of this structure is found in the dictyostatin (B1249737) family of natural products, which exhibit potent anticancer activity. A (2Z,4E)-dienyl ester is a key structural feature that differentiates the highly potent dictyostatins from related compounds. The synthesis and study of such dienyl esters are therefore of high interest in medicinal chemistry for the development of new therapeutic agents. Research in this area focuses on creating these specific structures with high stereoselectivity to understand their structure-activity relationships and optimize their biological effects. The reactivity of the dienyl ester group also allows it to be a versatile building block in the synthesis of complex, biologically important molecules. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B13785631 (E)-3-Hexenyl crotonate CAS No. 68938-58-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68938-58-9

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

[(E)-hex-3-enyl] (E)-but-2-enoate

InChI

InChI=1S/C10H16O2/c1-3-5-6-7-9-12-10(11)8-4-2/h4-6,8H,3,7,9H2,1-2H3/b6-5+,8-4+

InChI Key

KITGYVIOYOCIIE-PTFSRLPTSA-N

Isomeric SMILES

CC/C=C/CCOC(=O)/C=C/C

Canonical SMILES

CCC=CCCOC(=O)C=CC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Classical Esterification and Transesterification Approaches for (E)-3-Hexenyl crotonate Synthesis

The formation of this compound can be achieved through well-established, traditional ester synthesis routes. These methods are valued for their reliability and are foundational in organic chemistry.

Acid-Catalyzed Esterification Processes

The most direct and common method for synthesizing esters like this compound is through Fischer-Speier esterification. This process involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. For the synthesis of this compound, this involves the reaction of crotonic acid with (E)-3-hexen-1-ol.

Strong acid catalysts are essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol. Commonly used catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (pTSA). The reaction is reversible, and to drive the equilibrium towards the formation of the ester, water, a byproduct, is typically removed as it forms, often through azeotropic distillation using a Dean-Stark apparatus. The general reaction is analogous to the synthesis of other hexenyl esters, such as n-butyric acid cis-3-hexen-1-yl ester, where an acid catalyst is also employed. For similar esterifications, an excess of one reactant, typically the less expensive one, can also be used to improve the yield.

Table 1: Typical Conditions for Acid-Catalyzed Esterification

Parameter Condition Purpose
Reactants Crotonic acid, (E)-3-Hexen-1-ol Formation of the target ester
Catalyst Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (pTSA) To increase the electrophilicity of the carboxylic acid
Temperature Typically elevated (e.g., 80–140°C) To increase reaction rate

| Byproduct Removal | Azeotropic distillation (e.g., with toluene) | To shift equilibrium and maximize conversion |

Transesterification Reactions for Ester Modification

Transesterification is another classical approach for the synthesis of this compound. smolecule.com This process involves the reaction of an existing ester with an alcohol to exchange the alcohol moiety, or with a carboxylic acid to exchange the carboxylate moiety. To synthesize this compound, one could react a simple crotonate ester, such as methyl crotonate or ethyl crotonate, with (E)-3-hexen-1-ol.

This reaction is also typically catalyzed by an acid or a base. researchgate.net The equilibrium must be shifted to favor the desired product, which can be achieved by using a large excess of the starting alcohol ((E)-3-hexen-1-ol) or by removing the more volatile alcohol byproduct (e.g., methanol (B129727) or ethanol) by distillation. Metal-based catalysts can also be employed to facilitate this transformation. nih.gov This method is advantageous when the starting ester is more readily available or less expensive than the corresponding carboxylic acid.

Advanced Catalytic Methods in this compound Synthesis

Modern synthetic chemistry offers more sophisticated catalytic methods that can provide higher efficiency, selectivity, and access to specific stereoisomers.

Enantioselective Approaches in Crotonate Chemistry

While this compound itself is achiral, the principles of enantioselective synthesis are highly relevant to the broader class of crotonate esters, which are common substrates in asymmetric catalysis. These methods allow for the creation of chiral molecules with a high degree of stereocontrol.

One major application is in the Sharpless asymmetric dihydroxylation, where the double bond of a crotonate ester is converted into a diol with a specific stereochemistry. For example, the dihydroxylation of p-phenylbenzyl crotonate and n-hexyl crotonate has been studied, yielding enantiomerically enriched dihydroxybutyrates. acs.org The choice of chiral ligand (e.g., derivatives of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD)) dictates the facial selectivity of the dihydroxylation. acs.orgresearchgate.net

Another approach involves the conjugate addition of nucleophiles to crotonates. Bifunctional iminophosphorane organocatalysts have been used for the highly enantioselective sulfa-Michael addition of alkyl thiols to unactivated β-substituted-α,β-unsaturated esters, including various alkyl crotonates. nih.gov Similarly, the addition of nitroalkanes to esters like methyl crotonate can be catalyzed enantioselectively to produce pharmaceutically relevant γ-nitroesters. nih.gov These methods demonstrate the power of chiral catalysts to control the formation of new stereocenters in molecules containing the crotonate framework.

Table 2: Examples of Enantioselective Reactions on Crotonate Esters

Reaction Type Substrate Example Catalyst/Reagent Product Type Enantiomeric Excess (ee) Reference
Asymmetric Dihydroxylation p-Phenylbenzyl crotonate AD-mix-β (2R,3S)-dihydroxybutyrate >95% acs.orgnih.gov
Asymmetric Dihydroxylation n-Hexyl crotonate AD-mix-β (2R,3S)-dihydroxybutyrate 80% acs.org
cis-Dihydroxylation (E)-n-Hexyl crotonate Nonheme iron complex cis-diol 95% chinesechemsoc.org
Sulfa-Michael Addition tert-Butyl crotonate Bifunctional iminophosphorane β-mercaptoester 94% (97:3 er) nih.gov

Chemoenzymatic Synthesis of Related Esters

Chemoenzymatic methods, which utilize enzymes as catalysts, offer high selectivity under mild reaction conditions. Lipases are particularly effective for ester synthesis and modification. nih.gov The synthesis of this compound and related compounds can be achieved through lipase-catalyzed esterification or transesterification.

A common strategy is the kinetic resolution of racemic alcohols. For instance, a racemic mixture of an allylic alcohol can be reacted with an acyl donor like vinyl crotonate in the presence of a lipase (B570770), such as Novozym 435 (immobilized Candida antarctica lipase B). researchgate.net The enzyme selectively acylates one enantiomer of the alcohol, leaving the other unreacted. This allows for the separation of an enantiomerically enriched crotonate ester and the unreacted alcohol enantiomer. This has been demonstrated in the resolution of racemic hept-1-en-3-ol using vinyl crotonate, yielding (3S)-oct-1-en-3-yl crotonate with >99% ee. researchgate.net

Lipases like Candida antarctica lipase B (CALB) are known to catalyze copolymerization of diesters with amino-substituted diols and can tolerate a wide range of substrates, indicating their versatility for creating various functionalized esters. nih.gov The synthesis of esters like hexyl butyrate (B1204436) has been optimized using immobilized Candida rugosa lipase, showcasing the potential for efficient, enzyme-catalyzed production of flavor and fragrance esters. nih.gov

Derivatization and Chemical Modification Studies of this compound

The structure of this compound features two reactive sites: the ester functional group and the two carbon-carbon double bonds. These sites allow for a variety of chemical modifications.

The ester linkage can be cleaved via hydrolysis, typically under acidic or basic conditions, to revert the molecule back to (E)-3-hexen-1-ol and crotonic acid. smolecule.comperflavory.com This reaction is the reverse of the Fischer esterification.

The carbon-carbon double bonds offer extensive possibilities for addition reactions. smolecule.com

Hydrogenation: The double bonds can be reduced to single bonds through catalytic hydrogenation, which would yield hexyl butyrate.

Halogenation: Halogens like bromine can add across the double bonds.

Epoxidation: The double bonds can be converted to epoxides using peroxy acids.

Dihydroxylation: As discussed in section 2.2.1, the double bond of the crotonate moiety can undergo enantioselective cis-dihydroxylation using nonheme iron catalysts to yield the corresponding cis-diols with high enantioselectivity (up to 99% ee). chinesechemsoc.org This transformation is valuable for creating chiral building blocks. chinesechemsoc.org

Furthermore, studies on the atmospheric chemistry of related unsaturated esters, such as cis-3-hexenyl acetate (B1210297), indicate that the double bond is susceptible to attack by radicals like OH. acs.org This suggests that the double bonds in this compound would be reactive sites for radical-initiated transformations. The reactivity of α,β-unsaturated esters in Michael additions also points to the electrophilic nature of the crotonate double bond, making it a target for nucleophilic attack. nih.gov

Natural Occurrence and Biosynthetic Pathways

Identification and Isolation of (E)-3-Hexenyl crotonate from Botanical Sources

(Z)-3-Hexenyl crotonate has been identified as a volatile component in several fruit species, where it contributes to their characteristic aroma. Research has noted its presence in various mango cultivars and in the fruit of four jabuticaba (Plinia sp.) species. researchgate.netnih.gov In mangoes, esters are significant contributors to the fruit's aroma, and cis-3-hexenyl crotonate is among the many esters identified. researchgate.net Similarly, a comprehensive study of jabuticaba volatiles identified (Z)-3-hexenyl (E)-2-butenoate as one of 117 distinct compounds contributing to the fruit's aromatic identity. nih.gov

Table 1: Occurrence of (Z)-3-Hexenyl crotonate in Fruits

Fruit Species Scientific Name Finding
Mango Mangifera indica Identified as a significant ester contributing to the volatile profile among various cultivars. researchgate.net
Jabuticaba Plinia sp. Detected as one of the volatile organic compounds in a profile of four different species. nih.gov

The table above is interactive. You can sort and filter the data.

The processing of plant materials, such as the leaves of Camellia sinensis for tea production, involves numerous biochemical changes that alter the volatile profile from that of the fresh leaves. (Z)-3-Hexenyl crotonate has been identified as a volatile compound in both green and black teas. In a study on Xinyang Maojian green tea, cis-3-hexenyl crotonate was one of several hexenyl esters identified. nih.govmdpi.com Its concentration, along with other fatty acid-derived volatiles, changes dynamically throughout the manufacturing process, which includes stages like fixing, rolling, and drying. nih.govmdpi.com It has also been detected in the volatile profile of sweet and floral aroma black tea during its processing. nih.gov

The table above is interactive. You can sort and filter the data.

Investigation of Biosynthetic Routes to this compound in Plants

The biosynthesis of esters in plants is a complex process involving multiple enzymatic steps and precursor molecules derived from primary metabolic pathways.

While specific research detailing the complete biosynthetic pathway of this compound in plants is limited, the general mechanism can be inferred from known pathways for ester and volatile compound formation. researchgate.netufl.edu Ester biosynthesis requires an alcohol and an acyl-CoA, which are joined by an alcohol acyltransferase (AAT).

For this compound, the precursors are:

(E)-3-Hexen-1-ol : This is a C6 volatile compound, part of a group known as green leaf volatiles (GLVs). GLVs are synthesized from fatty acids, primarily linolenic and linoleic acids, via the lipoxygenase (LOX) pathway. This pathway involves the action of hydroperoxide lyase (HPL) and alcohol dehydrogenase (ADH).

Crotonyl-CoA : This is an intermediate in the metabolism of fatty acids and some amino acids. google.com

The final step is the esterification of (E)-3-Hexen-1-ol with Crotonyl-CoA, a reaction catalyzed by an AAT enzyme. AATs are responsible for the synthesis of a wide variety of volatile esters in fruits and flowers. researchgate.net

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.govnih.gov By using isotopically labeled substrates (like ¹³C-glucose), MFA can trace the flow of atoms through metabolic networks, providing a detailed snapshot of cellular phenotype. nih.gov

Currently, there are no published studies that apply MFA specifically to the biogenesis of this compound in plants. However, this methodology could be instrumental in understanding and optimizing its production. By quantifying the carbon flux through precursor pathways like the LOX pathway for the hexenol moiety and fatty acid β-oxidation for the crotonate moiety, researchers could identify rate-limiting steps and metabolic bottlenecks. Such insights are crucial for developing targeted metabolic engineering strategies to enhance the production of this and other valuable esters. nih.gov

Metabolic Engineering Strategies for Related Crotonate Production

Metabolic engineering offers promising strategies for the overproduction of valuable plant natural products, either in their native plant hosts or in microbial systems. researchgate.netrsc.org While no studies have specifically engineered the production of this compound, research on the biosynthesis of the related compound ethyl crotonate in yeast provides a valuable reference. researchgate.net

In a study engineering Saccharomyces cerevisiae to produce ethyl crotonate, an artificial biosynthetic pathway was constructed. researchgate.net This involved:

Introducing key enzymes : Genes for 3-hydroxybutyryl-CoA dehydrogenase (Hbd) and 3-hydroxybutyryl-CoA dehydratase (Crt) from Clostridium tyrobutyricum were introduced to convert the native yeast metabolite acetoacetyl-CoA into crotonyl-CoA. researchgate.net

Expressing an Alcohol Acyltransferase (AAT) : An AAT gene from strawberry (Fragaria×ananassa) was expressed to catalyze the final esterification step between the endogenously produced ethanol (B145695) and the newly formed crotonyl-CoA. researchgate.net

Pathway Optimization : Production was further improved by testing enzymes from different microorganisms and overexpressing an endogenous acetyl-CoA acetyltransferase to increase the precursor supply, ultimately leading to a significant increase in ethyl crotonate titer. researchgate.net

These strategies, including heterologous gene expression to create novel pathways and overexpression of endogenous genes to boost precursor flux, are directly applicable to engineering the production of other crotonate esters in both microbes and plants. researchgate.netnih.gov

Heterologous Expression of Biosynthetic Genes

The production of specific esters like this compound in microbial hosts is achievable through the heterologous expression of the necessary biosynthetic genes. This metabolic engineering approach involves introducing a functional biosynthetic pathway into a microbial chassis, such as Saccharomyces cerevisiae (baker's yeast) or Escherichia coli. nih.gov While specific research on the heterologous production of this compound is limited, studies on similar esters, such as ethyl crotonate, provide a clear framework for this process. researchgate.net

The successful engineering of a microbe to produce this compound would require the introduction of genes that can generate the two key precursors, (E)-3-hexen-1-ol and crotonyl-CoA, and a final enzyme to catalyze their condensation.

Key Genetic Components for Heterologous Expression:

Crotonyl-CoA Synthesis Pathway: Crotonyl-CoA can be synthesized from the common metabolic intermediate acetyl-CoA. This involves the expression of genes such as 3-hydroxybutyryl-CoA dehydrogenase (Hbd) and 3-hydroxybutyryl-CoA dehydratase (Crt), often sourced from Clostridium species, which naturally produce butyrates. researchgate.netresearchgate.net

(E)-3-hexen-1-ol Synthesis Pathway: The synthesis of C6 alcohols is more complex to engineer in a microbial host but is derived from the fatty acid lipoxygenase (LOX) pathway in plants. frontiersin.org

Alcohol Acyltransferase (AAT): A crucial step is the expression of an AAT enzyme that can efficiently utilize (E)-3-hexen-1-ol and crotonyl-CoA as substrates. Plant AATs are ideal candidates due to their broad substrate acceptance. nih.gov For example, AATs from strawberry (Fragaria×ananassa), apple (Malus pumila), and apricot (Prunus armeniaca) have been characterized and used in heterologous systems to produce various esters. igem.orgresearchgate.netresearchgate.net The choice of AAT is critical, as its substrate specificity will determine the final ester profile. nih.gov

A study on ethyl crotonate production in S. cerevisiae successfully demonstrated this strategy by co-expressing Hbd and Crt from Clostridium tyrobutyricum along with an AAT from Fragaria×ananassa. researchgate.net This established a functional artificial pathway for ester biosynthesis.

Gene Function Potential Source Organism Relevance for this compound Synthesis
Hbd 3-hydroxybutyryl-CoA dehydrogenaseClostridium tyrobutyricum, Clostridium kluyveriConverts 3-hydroxybutyryl-CoA to acetoacetyl-CoA in the crotonyl-CoA pathway. researchgate.net
Crt 3-hydroxybutyryl-CoA dehydratase (Crotonase)Clostridium tyrobutyricum, Clostridium kluyveriDehydrates 3-hydroxybutyryl-CoA to form crotonyl-CoA. researchgate.net
AAT Alcohol AcyltransferaseFragaria×ananassa (Strawberry), Malus pumila (Apple), Prunus armeniaca (Apricot)Catalyzes the final esterification of (E)-3-hexen-1-ol with crotonyl-CoA. researchgate.netnih.govresearchgate.net
Erg10 Acetyl-CoA acetyltransferaseSaccharomyces cerevisiae (endogenous)Overexpression can increase the pool of acetyl-CoA, a precursor for crotonyl-CoA. researchgate.net

This table presents potential genes for engineering a biosynthetic pathway for this compound based on analogous ester production studies.

Optimization of Microbial Cell Factories for Ester Production

Once a biosynthetic pathway is successfully introduced into a microbial host, several strategies can be employed to optimize the cell factory for enhanced ester production. numberanalytics.com The goal is to increase the titer, yield, and productivity of the target molecule by improving metabolic flux and reducing cellular burden. nih.gov Again, research into ethyl crotonate biosynthesis provides a valuable model for these optimization efforts. researchgate.net

Core Optimization Strategies:

Balancing Gene Expression: The relative expression levels of the heterologous genes (e.g., Hbd, Crt, AAT) are critical. Using promoters of varying strengths allows for the fine-tuning of each enzymatic step to prevent the accumulation of toxic intermediates and avoid metabolic bottlenecks. researchgate.netnih.gov

Enzyme Screening and Selection: The efficiency of the biosynthetic pathway can be significantly improved by screening homologous genes from different organisms. researchgate.net For instance, testing AATs from various fruits can identify an enzyme with higher specificity and catalytic efficiency for the desired substrates, (E)-3-hexen-1-ol and crotonyl-CoA. researchgate.net

Host Genome Modification: Engineering the host's native metabolism is often necessary. This can involve overexpressing endogenous genes that supply precursors, such as the acetyl-CoA acetyltransferase (Erg10) in yeast to boost the supply for crotonyl-CoA synthesis. researchgate.net Conversely, deleting competing pathways can redirect metabolic flux towards the desired ester product. nih.gov

Advanced Genome Editing: Modern tools like CRISPR-Cas systems facilitate precise and efficient genome editing, enabling the rapid implementation of these optimization strategies. numberanalytics.com This technology allows for the simultaneous modification of multiple genes to fine-tune pathways and enhance strain robustness. nih.gov

In the metabolic engineering of S. cerevisiae for ethyl crotonate, a combination of these strategies led to a significant increase in production. Initial production was 26.01 mg/L, which was improved to 52.53 mg/L after screening for more efficient enzymes. Further optimization by overexpressing acetyl-CoA acetyltransferase and another AAT gene resulted in a final titer of 125.59 mg/L. researchgate.net

Optimization Strategy Description Example Application (based on Ethyl Crotonate study researchgate.net) Expected Outcome
Pathway Balancing Using promoters of different strengths to control the expression of pathway genes.Expression cassettes with varied strengths were used for Hbd, Crt, and AAT genes.Balanced metabolic flow, avoidance of toxic intermediates.
Enzyme Screening Testing homologous genes from different microorganisms to find the most efficient enzymes.Hbd and Crt genes from different bacteria and AAT genes from different fruits were evaluated.Increased product titer from 26.01 mg/L to 52.53 mg/L.
Precursor Supply Enhancement Overexpressing endogenous host genes to increase the availability of pathway precursors.The endogenous acetyl-CoA acetyltransferase gene (Erg10) was overexpressed in S. cerevisiae.Increased flux towards the crotonyl-CoA pathway.
Pathway Fortification Overexpressing key enzymes in the pathway to pull flux towards the final product.The alcohol acyltransferase (AAT) gene was overexpressed again.Final product titer increased to 125.59 mg/L.

This table summarizes key optimization strategies and their demonstrated impact on the production of a similar ester, providing a template for the optimization of this compound production.

Advanced Analytical Chemistry Approaches for Characterization and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography, particularly when coupled with mass spectrometry, stands as the cornerstone for analyzing volatile esters in intricate samples. These methods provide the necessary separation power and specificity to resolve and identify target analytes from numerous other volatile constituents.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely applied technique for the definitive identification of volatile compounds like hexenyl crotonates. mdpi.com In this method, volatile compounds are separated based on their boiling points and interactions with a stationary phase within a long, thin capillary column. mdpi.com As the separated compounds elute from the column, they enter a mass spectrometer, which ionizes the molecules and fragments them into a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for confident identification by comparison to spectral libraries. contaminantdb.cafoodb.ca

For instance, the analysis of volatile components in chamomile and tea has successfully utilized GC-MS to identify a wide range of compounds, including various esters. mdpi.commdpi.com In a typical setup, a sample extract is injected into the GC, where the oven temperature is programmed to increase gradually, allowing for the separation of compounds over time. mdpi.com The mass spectrometer then provides the structural information needed for identification. The mass spectrum for a related isomer, cis-3-Hexenyl crotonate, shows characteristic peaks that are used for its identification. nih.gov

Table 1: Representative GC-MS Data for a Hexenyl Crotonate Isomer Data for (2E,3Z)-3-Hexenyl-2-butenoate

Property Value
Instrument Type Electron Ionization (EI)
Ionization Mode Positive
Top 5 m/z Peaks 69.0, 82.0, 67.0, 41.0, 39.0
Relative Abundance 99.99, 62.24, 57.27, 48.45, 30.36

Source: PubChem CID 16220110 nih.gov

The development of comprehensive two-dimensional gas chromatography (GC×GC) further enhances separation capabilities, which is particularly useful for extremely complex samples like wine, where over 800 volatile compounds have been reported. anu.edu.auembrapa.br This technique provides enhanced separation efficiency and reliability in qualitative analysis. murdoch.edu.au

To analyze volatile compounds present in a sample's headspace, Solid-Phase Microextraction (SPME) is a preferred sample preparation technique due to its solvent-free nature, simplicity, and ability to pre-concentrate analytes. thegoodscentscompany.comresearchgate.net Headspace SPME (HS-SPME) involves exposing a fused-silica fiber coated with a sorbent material to the vapor phase above a sample contained in a sealed vial. mdpi.comsld.cu Volatile compounds, including (E)-3-Hexenyl crotonate, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. nih.gov

The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. Common coatings include Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), which is effective for a broad range of volatiles. sld.cu After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted directly into the hot injector port of a GC-MS system, where the adsorbed analytes are thermally desorbed for analysis. sld.cu This technique has been successfully applied to investigate volatile compounds in green tea and sour guava, demonstrating its efficacy in isolating esters from complex food matrices. mdpi.comsld.cu

Table 2: Common HS-SPME Fiber Coatings for Volatile Analysis

Fiber Coating Abbreviation Typical Analytes
Polydimethylsiloxane PDMS Nonpolar compounds
Polydimethylsiloxane/Divinylbenzene PDMS/DVB Polar compounds, amines, nitroaromatic compounds
Divinylbenzene/Carboxen/Polydimethylsiloxane DVB/CAR/PDMS Broad range of volatiles and semi-volatiles (C3-C20)

Source: Various Analytical Chemistry Resources anu.edu.ausld.cu

Spectroscopic and Spectrometric Characterization Methods

Beyond initial identification, advanced methods are required to confirm the specific structural details of molecules, such as the geometry around double bonds.

This compound is one of several possible stereoisomers. The designation "(E)-3-Hexenyl" refers to the trans configuration of the double bond in the hexenyl alcohol moiety, while "crotonate" implies an ester of crotonic acid, which itself is typically the (E)-isomer of 2-butenoic acid. Therefore, the full systematic name is often (3E)-hex-3-en-1-yl (2E)-but-2-enoate. However, other isomers exist, such as (Z)-3-Hexenyl crotonate, also known as cis-3-hexenyl crotonate. flavscents.comthegoodscentscompany.com

Distinguishing between these E/Z (trans/cis) isomers is crucial as they can have different chemical and sensory properties. High-resolution capillary gas chromatography is the primary method for separating stereoisomers. scispace.com Isomers with different geometries often have slightly different boiling points and polarities, leading to different retention times on a GC column. For example, in the analysis of related dodecadienyl acetate (B1210297) isomers, the elution order on a nonpolar column was found to be EZ, ZE, ZZ, and EE, demonstrating the separability of geometric isomers. scispace.com The identity of each separated isomer can then be confirmed by mass spectrometry, although the mass spectra of E/Z isomers are often very similar. Therefore, separation and identification often rely on comparing retention times with those of authenticated synthetic standards. scispace.com

Table 3: Potential Isomers of 3-Hexenyl Crotonate

Systematic Name Common Name Isomer Configuration
(3E)-hex-3-en-1-yl (2E)-but-2-enoate This compound E,E
(3Z)-hex-3-en-1-yl (2E)-but-2-enoate (Z)-3-Hexenyl crotonate / cis-3-Hexenyl crotonate Z,E

Source: Synthesis and Nomenclature Principles flavscents.comthegoodscentscompany.comscispace.com

Quantitative Analysis Methodologies in Complex Matrices

Quantitative analysis aims to determine the exact concentration of a compound in a sample. This is particularly challenging in complex food and beverage matrices where hundreds of compounds are present. researchgate.netsci-hub.se

While sensory perception is explicitly excluded from this discussion, the methodology of Odor Activity Values (OAVs) is a critical quantitative tool for assessing the potential impact of a volatile compound within a complex mixture. The OAV provides a way to rank compounds not just by their concentration, but by their concentration relative to their perception threshold. nih.gov

The OAV is calculated using a simple formula: OAV = C / OT

Where:

C is the concentration of the specific volatile compound in the sample (e.g., in µg/L), determined through quantitative analysis using methods like GC-MS with an internal standard. nih.gov

OT is the odor threshold of that compound, which is the lowest concentration detectable by the human olfactory system. This value is typically obtained from scientific literature. nih.gov

Computational Chemistry in Support of Analytical Data Interpretation

Computational chemistry has emerged as a powerful adjunct to experimental analytical techniques, offering insights into the structural and electronic properties of molecules that can aid in the interpretation of complex analytical data. For a molecule like this compound, computational methods can predict spectroscopic properties and fragmentation patterns, thereby strengthening the confidence in its identification and characterization.

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the behavior of α,β-unsaturated esters. researchgate.netresearchgate.netrsc.org These computational approaches can model molecular geometries, vibrational frequencies (infrared spectra), and electronic transitions (UV-Vis spectra). nih.govtjpr.org Moreover, they can predict nuclear magnetic resonance (NMR) chemical shifts and coupling constants, which are fundamental parameters in structural elucidation. magritek.com

In the context of mass spectrometry (MS), computational models can predict the fragmentation patterns of molecules upon ionization. mdpi.com This is particularly valuable for the interpretation of electron ionization (EI) mass spectra obtained from gas chromatography-mass spectrometry (GC-MS) analysis. By calculating the energies of different fragmentation pathways, it is possible to anticipate the most likely fragment ions, which can then be compared with experimental data.

While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles can be illustrated through research on structurally related compounds. For instance, DFT calculations have been successfully applied to predict the reactivity and spectroscopic properties of various α,β-unsaturated carbonyl compounds and other volatile esters. researchgate.netresearchgate.netrsc.orgtjpr.org

Table 1: Predicted GC-MS Fragmentation for a Representative Volatile Ester

The following table illustrates how computational methods can predict the mass-to-charge ratio (m/z) of fragment ions for a generic volatile ester, which can be conceptually applied to this compound. The fragmentation of such esters in GC-MS is a key analytical feature. mdpi.comresearchgate.net

Predicted Fragment Ion Structure Predicted m/z Interpretation
Molecular Ion[CH₃CH=CHCOOCH₂CH₂CH=CHCH₂CH₃]⁺•168The intact molecule with one electron removed.
McLafferty Rearrangement[CH₃CH=CHC(OH)=OCH₂]⁺•100A common fragmentation for esters, involving the transfer of a gamma-hydrogen.
Loss of Alkoxy Group[CH₃CH=CHCO]⁺69Cleavage of the ester bond with loss of the hexenyloxy radical.
Hexenyl Cation[CH₂CH₂CH=CHCH₂CH₃]⁺83Formation of the C₆H₁₁⁺ cation from the alcohol moiety.

This table is illustrative and based on general fragmentation patterns of volatile esters. Actual m/z values for this compound would require specific computational analysis.

Table 2: Illustrative DFT-Calculated vs. Experimental ¹H NMR Chemical Shifts (ppm) for a Structurally Similar α,β-Unsaturated Ester

DFT calculations can provide valuable predictions of NMR chemical shifts, aiding in the assignment of complex spectra. magritek.com The table below shows a conceptual comparison for a related α,β-unsaturated ester, demonstrating the potential accuracy of such predictions.

Proton Experimental δ (ppm) Calculated δ (ppm) Deviation (ppm)
=CH-CO6.956.90-0.05
CH₃-CH=1.881.85-0.03
O-CH₂-4.154.10-0.05
-CH₂-CH=2.402.38-0.02
=CH-CH₂-5.505.45-0.05
CH₃-CH₂-0.950.93-0.02

This table presents hypothetical data for illustrative purposes, based on the known accuracy of DFT calculations for similar compounds.

The integration of these computational approaches with advanced analytical instrumentation, such as high-resolution mass spectrometry and multi-dimensional NMR, provides a robust framework for the unambiguous identification and quantification of this compound in complex matrices. nih.govresearchgate.netfrontiersin.orgfrontiersin.org This synergy is essential for advancing our understanding of the roles of volatile compounds in various natural and commercial products.

Biological and Ecological Roles in Non Human Systems

Role as a Constituent of Herbivore-Induced Plant Volatiles (HIPVs)

Herbivore-Induced Plant Volatiles (HIPVs) are chemical signals released by plants upon attack by herbivorous insects. doi.orgnih.gov These blends of volatile organic compounds can be highly specific, varying with the plant and herbivore species involved, and serve as critical cues for other organisms in the environment. nih.govfrontiersin.org

Research has identified an isomer of the target compound, (Z)-3-Hexenyl crotonate, as a novel HIPV emitted by tomato plants (Solanum lycopersicum) in response to specific biotic stressors. frontiersin.orgcirad.fr In a comparative study, this compound was uniquely detected in the volatile emissions of tomato plants infested with larvae of the tomato borer, Tuta absoluta, a leaf-mining herbivore. nih.gov Its emission was not detected from uninfested plants or from plants infested by the phloem-sucking whitefly, Bemisia tabaci. nih.gov

This specificity indicates that the plant's defense response, and consequently its volatile emission profile, is tailored to the type of herbivore and its feeding method. nih.govfrontiersin.org The leaf-chewing damage caused by T. absoluta larvae triggers a distinct biochemical pathway leading to the synthesis and release of (Z)-3-Hexenyl crotonate, which was emitted at a significant rate. nih.gov Another study also identified cis-3-Hexenyl crotonate (the Z-isomer) as a volatile component of the mock-orange shrub (Philadelphus coronarius), indicating its presence in other plant species. apiculture.com

Table 1: Emission of (Z)-3-Hexenyl crotonate from Tomato Plants Under Different Treatments

TreatmentCompoundMean Emission (ng/h) ± SE
Uninfested Control(Z)-3-Hexenyl crotonate0 ± 0
Bemisia tabaci Infested(Z)-3-Hexenyl crotonate0 ± 0
Tuta absoluta Infested(Z)-3-Hexenyl crotonate9875.46 ± 307.81
Data sourced from Silva et al. (2017). nih.gov

Volatile compounds like hexenyl crotonate function as kairomones in tritrophic systems (plant-herbivore-natural enemy). frontiersin.orgresearchgate.net A kairomone is a semiochemical emitted by one species that benefits a different species that receives it. researchgate.netcabidigitallibrary.org In this context, the HIPVs released by a herbivore-damaged plant, including (Z)-3-Hexenyl crotonate, serve as long-range cues for the natural enemies of that herbivore, such as parasitoids and predators. nih.govfrontiersin.org By "eavesdropping" on these plant-emitted signals, beneficial insects can more efficiently locate their hosts or prey. frontiersin.orgresearchgate.net The unique presence of (Z)-3-Hexenyl crotonate in the volatile blend from T. absoluta-infested plants provides reliable information that guides natural enemies to a suitable food source. nih.govfrontiersin.org

Influence on Natural Enemy Foraging Behavior

The specific composition of an HIPV blend is crucial for attracting natural enemies and influencing their foraging behavior. frontiersin.orgafribary.com The presence or absence of certain compounds can determine the attractiveness of the signal to different beneficial species. plos.org

Studies have demonstrated that specific isomers of hexenyl crotonate can attract predators. In a field study, (E)-2-Hexenyl crotonate, an isomer of the title compound, was tested for its attractiveness to the eastern yellowjacket, Vespula maculifrons. researchgate.net This research was prompted by the discovery that yellowjackets are attracted to the aggregation pheromone of the predatory spined soldier bug, Podisus maculiventris. researchgate.net While (E)-2-Hexenyl crotonate was tested, the study found that a mixture of linalool (B1675412) or α-terpineol and (E)-2-hexenal was as effective as the full pheromone blend in attracting yellowjacket workers. researchgate.net

More broadly, the complex volatile blends released by herbivore-infested plants are known to attract carnivorous natural enemies. nih.gov For example, mirid predators are attracted to the HIPV blends from tomato plants infested with either T. absoluta or B. tabaci. nih.gov The unique compounds within these blends, such as (Z)-3-Hexenyl crotonate in the case of T. absoluta infestation, likely contribute to this attraction, allowing predators to distinguish between different prey-infested plants. nih.govfrontiersin.org

The attraction of a natural enemy to a chemical cue is predicated on its ability to detect the compound through its olfactory system. plos.org Therefore, the demonstrated attraction of predators like the eastern yellowjacket to blends containing a hexenyl crotonate isomer implies an underlying olfactory response to the chemical. researchgate.net The foraging behavior of natural enemies relies on their ability to perceive and respond to specific kairomones. frontiersin.orgresearchgate.net While direct electrophysiological studies on the olfactory response of beneficial arthropods specifically to (E)-3-Hexenyl crotonate are not widely available, the behavioral evidence of attraction strongly suggests that their olfactory receptors are tuned to detect such compounds as part of the complex bouquet of plant volatiles. plos.orgresearchgate.net

Studies on this compound Metabolism in Non-Human Biological Systems

Currently, there is a lack of published research specifically detailing the metabolic pathways and breakdown of this compound within non-human biological systems, such as insects or plants. Studies on related green leaf volatiles indicate that they can be interconverted within plant tissues; for instance, hexenyl acetates and hexenals can be transformed into hexenols. elifesciences.org However, the specific enzymatic processes and resulting metabolites for this compound have not been documented.

Biotransformation Processes in Microorganisms or Plants

This compound is a type of volatile ester. While specific studies detailing the biotransformation of this exact compound are not extensively documented, its formation is consistent with established metabolic pathways for esters in both plants and microorganisms. In nature, such compounds are typically synthesized through processes that convert precursor molecules into volatile aroma and flavor compounds. nih.govumich.edu

In plants, the synthesis of volatile esters is often part of the response to environmental stimuli, such as mechanical damage or herbivory. science.gov These esters belong to a class of compounds known as green leaf volatiles (GLVs). science.govnih.gov The biotransformation process begins with the production of precursor molecules, specifically alcohols and acyl-CoAs, which are then enzymatically combined. nih.govresearchgate.net The formation of C6-alcohols, the backbone of many GLVs, originates from the lipoxygenase (LOX) pathway, which breaks down fatty acids like linoleic and linolenic acid. researchgate.net

Microorganisms, including yeast and bacteria, are also capable of producing a wide array of esters through fermentation and biotransformation. nih.govumich.edu These microbial processes can either synthesize esters de novo from simple carbon sources or convert supplemented precursor compounds into the desired ester. umich.edu The microbial production of esters is a significant area of research in biotechnology for creating natural flavor and fragrance compounds. nih.gov For instance, the yeast Saccharomyces cerevisiae has been genetically engineered to produce various esters by introducing the necessary enzymatic pathways. nih.gov

Enzymatic Degradation and Formation Pathways

The synthesis and breakdown of this compound are governed by specific enzymatic reactions. The formation pathway involves the esterification of an alcohol with an activated carboxylic acid, while the degradation pathway involves the reverse reaction, hydrolysis.

Enzymatic Formation Pathway

The biosynthesis of this compound is primarily catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . nih.govresearchgate.net These enzymes facilitate the final step in ester formation by transferring an acyl group from an acyl-coenzyme A (acyl-CoA) molecule to an alcohol substrate. nih.govresearchgate.net

The formation of this compound requires two key precursors:

(E)-3-Hexen-1-ol: This C6 "leaf alcohol" is a product of the plant lipoxygenase (LOX) pathway. The pathway starts with the oxygenation of unsaturated fatty acids, which are then cleaved by hydroperoxide lyase (HPL) into aldehydes. These aldehydes are subsequently reduced to their corresponding alcohols by alcohol dehydrogenase (ADH). researchgate.net

Crotonyl-CoA: This activated four-carbon acyl group is an intermediate in fatty acid metabolism. A demonstrated biosynthetic route involves the conversion of acetyl-CoA through the action of enzymes such as 3-hydroxybutyryl-CoA dehydrogenase (Hbd) and 3-hydroxybutyryl-CoA dehydratase (Crt). nih.gov

The final enzymatic step is the condensation of these two precursors, catalyzed by an AAT. AATs often have broad substrate specificity, enabling them to produce a variety of esters depending on the available alcohol and acyl-CoA pools within the cell. nih.govsemanticscholar.org Studies on AATs from different fruits, such as apple and apricot, have shown their ability to utilize various C6 alcohols, including hexenol and its isomers, to synthesize corresponding esters like hexenyl acetate (B1210297). researchgate.netnih.gov This versatility suggests that an AAT with affinity for (E)-3-hexen-1-ol and crotonyl-CoA is responsible for the formation of this compound.

Table 1: Key Enzymes in the Proposed Biosynthesis of this compound

Enzyme NameEnzyme ClassSubstrate(s)Product(s)Role in Pathway
Lipoxygenase (LOX)OxidoreductaseLinolenic/Linoleic AcidFatty Acid HydroperoxidesPrecursor Formation
Hydroperoxide Lyase (HPL)LyaseFatty Acid HydroperoxidesC6-AldehydesPrecursor Formation
Alcohol Dehydrogenase (ADH)OxidoreductaseC6-Aldehydes(E)-3-Hexen-1-olPrecursor Formation
3-Hydroxybutyryl-CoA Dehydrogenase (Hbd)OxidoreductaseAcetoacetyl-CoA3-Hydroxybutyryl-CoAPrecursor Formation
3-Hydroxybutyryl-CoA Dehydratase (Crt)Lyase3-Hydroxybutyryl-CoACrotonyl-CoAPrecursor Formation
Alcohol Acyltransferase (AAT)Transferase(E)-3-Hexen-1-ol, Crotonyl-CoAThis compound, CoAFinal Synthesis

Enzymatic Degradation Pathway

The primary pathway for the biological degradation of esters is enzymatic hydrolysis, a reaction catalyzed by esterases (a subclass of hydrolases). nih.gov This process involves the cleavage of the ester bond, breaking the molecule down into its constituent alcohol and carboxylic acid.

In the case of this compound, esterase activity would yield:

(E)-3-Hexen-1-ol

Crotonic acid

This degradation is a common metabolic fate for ester-based flavor and aroma compounds in various organisms. For example, esterase activity capable of hydrolyzing volatile esters has been identified in microorganisms like E. coli. nih.gov Furthermore, crotonic acid is a known degradation product from polymers containing crotyl end-groups, highlighting its stability as a metabolic product.

Table 2: Precursors and Products in the Metabolism of this compound

ProcessPrecursor(s)Key Enzyme ClassProduct(s)
Formation (E)-3-Hexen-1-ol, Crotonyl-CoAAlcohol AcyltransferaseThis compound
Degradation This compoundEsterase(E)-3-Hexen-1-ol, Crotonic acid

Atmospheric Chemistry and Environmental Fate

Gas-Phase Kinetics of (E)-3-Hexenyl crotonate and Related Esters

The rate coefficients for the reactions of this compound with OH radicals and ozone can be estimated based on the extensive data available for its structural isomers and other related unsaturated esters.

Reaction with OH Radicals:

The reaction with OH radicals is the primary daytime degradation pathway for unsaturated esters. nih.gov The high reactivity is attributed to the electrophilic addition of the OH radical to the electron-rich carbon-carbon double bonds. Studies on a series of cis-3-hexenyl esters have provided valuable insights into the kinetics of these reactions. For instance, the rate coefficient for the reaction of cis-3-hexenyl acetate (B1210297) with OH radicals has been reported to be approximately (7.84 ± 1.64) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. acs.org Similarly, studies on various crotonate esters, such as methyl crotonate and ethyl crotonate, have also been conducted.

Below is a table summarizing the experimentally determined rate coefficients for the reaction of OH radicals with various related unsaturated esters at approximately 298 K.

Compoundk(OH) (cm³ molecule⁻¹ s⁻¹)Reference
cis-3-Hexenyl acetate(7.84 ± 1.64) x 10⁻¹¹ acs.org
cis-3-Hexenyl formate(4.61 ± 0.71) x 10⁻¹¹ acs.org
Methyl crotonate(4.65 ± 0.65) x 10⁻¹¹
Ethyl crotonate(4.96 ± 0.61) x 10⁻¹¹
This compound (Estimated)~1.0 x 10⁻¹⁰
This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Reaction with Ozone:

Ozonolysis is another important degradation pathway for unsaturated compounds, particularly those with high reactivity towards ozone. The reaction of ozone with the double bonds in this compound leads to the cleavage of these bonds and the formation of a primary ozonide, which subsequently decomposes into a carbonyl and a Criegee intermediate. libretexts.orgwikipedia.org

The following table presents the rate coefficients for the reaction of ozone with related unsaturated esters at approximately 298 K.

Compoundk(O₃) (cm³ molecule⁻¹ s⁻¹)Reference
cis-3-Hexenyl acetate(5.77 ± 0.70) x 10⁻¹⁷ nih.gov
cis-3-Hexenyl formate(4.06 ± 0.66) x 10⁻¹⁷ nih.gov
Methyl crotonate(5.5 ± 1.4) x 10⁻¹⁸ rsc.org
This compound (Estimated)~6.0 x 10⁻¹⁷
This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The atmospheric degradation of this compound is expected to produce a variety of secondary species, including smaller carbonyls, organic acids, and secondary organic aerosol (SOA). nih.govresearchgate.net The specific products formed depend on the degradation pathway (i.e., reaction with OH radicals or ozone) and the ambient atmospheric conditions, such as the concentration of nitrogen oxides (NOₓ).

Products from OH-initiated Oxidation:

The addition of an OH radical to the double bonds of this compound will form an alkyl radical, which then rapidly reacts with molecular oxygen to form a peroxy radical (RO₂). In the presence of NOₓ, these peroxy radicals can react to form alkoxy radicals (RO), which can then decompose or isomerize, leading to the formation of various smaller, oxygenated products. Based on the degradation mechanisms of similar compounds, the expected products from the OH-initiated oxidation of this compound include propanal, glyoxal, and other smaller aldehydes and ketones.

Products from Ozonolysis:

The ozonolysis of this compound will cleave the double bonds, leading to the formation of primary products such as propanal and other carbonyl compounds. The decomposition of the Criegee intermediates formed during ozonolysis can also lead to the formation of OH radicals and other secondary products. libretexts.orgmasterorganicchemistry.com

The atmospheric oxidation of related compounds like cis-3-hexenyl acetate is known to produce lung and eye irritants such as aldehydes, esters, and organic acids. nih.gov Furthermore, these reactions contribute to the formation of Secondary Organic Aerosol (SOA), which can impact air quality and climate. nih.govcopernicus.org

Atmospheric Lifetime and Environmental Transport Considerations

The atmospheric lifetime (τ) with respect to a specific oxidant can be calculated using the following equation:

τ = 1 / (k * [Oxidant])

where k is the rate coefficient for the reaction and [Oxidant] is the average atmospheric concentration of the oxidant.

Using the estimated rate coefficients and typical atmospheric concentrations of OH radicals (e.g., 2 x 10⁶ molecules cm⁻³) and ozone (e.g., 7 x 10¹¹ molecules cm⁻³), the atmospheric lifetime of this compound can be estimated.

OxidantEstimated Rate Coefficient (cm³ molecule⁻¹ s⁻¹)Assumed Average Concentration (molecules cm⁻³)Estimated Atmospheric Lifetime
OH Radicals~1.0 x 10⁻¹⁰2 x 10⁶~1.4 hours
Ozone~6.0 x 10⁻¹⁷7 x 10¹¹~6.6 hours
This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Based on these estimations, the atmospheric lifetime of this compound is expected to be on the order of a few hours. This relatively short lifetime indicates that it will be removed from the atmosphere relatively close to its emission sources and is unlikely to undergo significant long-range transport. nih.gov

Modeling Atmospheric Chemistry of Unsaturated Esters

Atmospheric chemistry models are essential tools for predicting the impact of VOCs on air quality and climate. These models incorporate detailed chemical mechanisms that describe the reactions of a wide range of organic compounds. Due to the vast number of VOCs in the atmosphere, it is not feasible to include explicit mechanisms for every compound. Therefore, unsaturated esters like this compound are often represented in models through a lumped species approach or by using a representative compound.

The kinetic data and degradation mechanisms derived from studies of related compounds are crucial for developing and validating these models. For instance, the rate coefficients for reactions with OH radicals and ozone, as well as the yields of key secondary products like SOA, are critical input parameters. acs.orgcopernicus.org

Models that aim to accurately simulate the atmospheric chemistry of unsaturated esters need to consider:

Structure-Activity Relationships (SARs): To estimate the reactivity of the vast number of unstudied esters. nih.govcopernicus.org

Detailed Degradation Mechanisms: Including the formation and fate of peroxy and alkoxy radicals, and the branching ratios for different product channels. researchgate.net

Secondary Organic Aerosol Formation: Parameterizations of SOA yields based on experimental data from representative compounds. nih.gov

The ongoing research into the atmospheric chemistry of unsaturated esters, including detailed kinetic and mechanistic studies, is vital for improving the accuracy of these models and our ability to predict the environmental impacts of these compounds. acs.orgresearchgate.net

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Routes to Access Specific Isomers

The precise synthesis of the (E)-isomer of 3-Hexenyl crotonate, without contamination from its (Z)-isomer, is a significant area of ongoing research. The stereochemistry of the double bonds is crucial for its biological activity, necessitating highly stereoselective synthetic methods.

Future research is focused on the development of novel catalytic systems that can achieve high yields and stereoselectivity. Promising avenues include:

Metathesis-based approaches: The use of ruthenium-based catalysts in cross-metathesis reactions has shown potential for the efficient formation of (E)-olefins. nih.gov Further refinement of these catalysts could lead to more economical and environmentally friendly synthetic routes.

Stereoselective coupling reactions: Iron-catalyzed cross-coupling reactions are emerging as a powerful tool for the synthesis of insect pheromones and related compounds, offering a sustainable alternative to traditional methods. beilstein-journals.org The application of such methods to the synthesis of (E)-3-Hexenyl crotonate could provide a direct and efficient pathway.

Enzymatic and biocatalytic methods: The use of enzymes or genetically modified organisms to produce specific isomers of volatile compounds is a growing field. wikipedia.org This approach offers the potential for highly specific and sustainable production of this compound.

Synthetic StrategyPotential AdvantagesKey Research Focus
Metathesis High stereoselectivity, milder reaction conditions.Development of more active and selective catalysts.
Iron-Catalyzed Cross-Coupling Use of inexpensive and non-toxic metals, high efficiency.Optimization of reaction conditions and substrate scope.
Biocatalysis High specificity, environmentally friendly, potential for large-scale production.Identification and engineering of suitable enzymes.

Elucidation of Undiscovered Ecological Functions in Broader Ecosystems

As a member of the green leaf volatile (GLV) family, this compound is likely involved in a complex web of ecological interactions. nih.govnih.gov While the general roles of GLVs in plant defense and communication are known, the specific functions of their various derivatives are still being unraveled. oup.com

Future research will likely focus on:

Tritrophic interactions: Investigating the role of this compound in attracting natural enemies of herbivores (parasitoids and predators). nih.gov This involves detailed behavioral assays and field studies to understand how this specific compound influences the foraging behavior of beneficial insects.

Plant-plant communication: Exploring the possibility that this compound acts as an airborne signal between plants, priming neighboring plants for defense against pending threats. nih.gov

Antimicrobial and antifungal properties: Assessing the direct inhibitory effects of this compound on various plant pathogens. pnas.org

Ecological InteractionResearch ApproachPotential Outcome
Tritrophic Interactions Behavioral assays with insects, electroantennography.Identification of specific predator-prey signaling roles.
Plant-Plant Communication Volatile exposure experiments, gene expression analysis.Understanding of its role in systemic acquired resistance.
Antimicrobial Activity In vitro and in vivo assays with pathogens.Development of novel, natural pesticides.

Integration of Multi-Omics Approaches in Biosynthesis Research

Understanding the biosynthesis of this compound in plants is fundamental to its potential biotechnological production. The integration of genomics, transcriptomics, proteomics, and metabolomics offers a powerful approach to elucidate the complex metabolic pathways involved. frontiersin.org

Future research directions in this area include:

Identification of key enzymes: Utilizing transcriptomic and proteomic data from plants that produce hexenyl esters to identify the specific acyltransferases responsible for the esterification of (Z)-3-hexenol or (E)-3-hexenol with crotonic acid.

Metabolic engineering: Once the biosynthetic genes are identified, metabolic engineering techniques can be employed to enhance the production of this compound in plants or to transfer the pathway to microbial hosts for industrial-scale production. nih.govtaylorfrancis.com

Regulatory network analysis: Multi-omics data can be used to understand how the biosynthesis of this compound is regulated in response to environmental stimuli, such as herbivory or pathogen attack. mdpi.com

Omics ApproachApplicationGoal
Transcriptomics Gene expression profiling under different conditions.Identify candidate genes involved in biosynthesis.
Proteomics Protein abundance and modification analysis.Confirm the function of enzymes in the pathway.
Metabolomics Comprehensive analysis of volatile profiles.Correlate gene/protein expression with compound production. nih.gov

Exploration of this compound as a Chiral Building Block in Complex Molecule Synthesis

The presence of stereocenters and functional groups in molecules like this compound makes them potentially valuable as chiral building blocks in the synthesis of more complex natural products and pharmaceuticals. researchgate.net

Future research in this domain will likely involve:

Asymmetric transformations: Developing methods to introduce chirality into the this compound molecule or to use its existing stereochemistry to direct the formation of new stereocenters.

Functional group manipulations: Exploring the reactivity of the ester and the double bonds to create a variety of functionalized intermediates for use in organic synthesis.

Total synthesis applications: Incorporating this compound or its derivatives into the total synthesis of complex natural products that share similar structural motifs.

Future Directions in Analytical Method Development for Environmental Monitoring

The detection and quantification of volatile organic compounds like this compound in the environment are crucial for understanding their ecological roles and atmospheric chemistry.

Future advancements in analytical methods are expected to focus on:

Real-time monitoring: The development of portable and sensitive sensors for the in-situ, real-time detection of this compound in the field. technologynetworks.com

Higher sensitivity and selectivity: Improving existing techniques like gas chromatography-mass spectrometry (GC-MS) to achieve lower detection limits and better separation from interfering compounds in complex environmental matrices. azolifesciences.com

Non-invasive sampling: The advancement of techniques for sampling volatiles directly from the headspace of plants and insects without causing disturbance, providing a more accurate picture of their natural emission profiles.

Analytical TechniqueFuture DevelopmentApplication
Gas Chromatography-Mass Spectrometry (GC-MS) Miniaturization, higher resolution columns.Field-portable analysis of complex volatile blends.
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) Improved ion sources and mass analyzers.Real-time monitoring of atmospheric concentrations.
Wearable VOC Sensors Novel sensor materials, improved signal processing.Continuous monitoring of plant health in agriculture. acs.org

Q & A

Basic Research Questions

Q. How is (E)-3-Hexenyl crotonate synthesized and characterized in laboratory settings?

  • Methodology :

  • Synthesis : Use Grignard reactions with sec-butyl crotonate and alkyl halides (e.g., 2-bromohexane) under controlled dilution and slow reagent addition to minimize side products like diesters .

  • Polymerization : Employ stereospecific initiators like (C₆H₅)₂Mg in toluene to achieve diheterotactic polymers, confirmed via transesterification to methyl crotonate oligomers and NMR/X-ray crystallography .

  • Characterization : Utilize ¹H NMR and HETCOR spectroscopy to resolve coupling patterns and assign proton/carbon signals (e.g., 25% ethyl crotonate in CDCl₃, 7-second single-scan spectra) .

    • Key Data :
ParameterValue/ObservationSource
Oligomer Purity67% yield for methyl α,γ-di-(2-hexyl)-acetoacetate
NMR Resolution1H-1H couplings resolved at 235 nm

Q. What methods are used to quantify crotonate derivatives in biological systems?

  • Methodology :

  • Crotonate Assay : Digest samples with concentrated H₂SO₄, measure UV absorbance at 235 nm (calibrated against P(3HB) standards) .
  • Gravimetric Analysis : Extract and dry polymers to determine total polyhydroxyalkanoate (PHA) content .
  • Enzymatic Assays : Monitor crotonate levels in cell lysates and spent media via HPLC or fluorometry (e.g., in Cupriavidus necator with fructose substrate) .

Advanced Research Questions

Q. How does this compound influence histone crotonylation in neural stem/progenitor cells (NSPCs)?

  • Methodology :

  • Treatment : Expose NSPCs to 10 mM crotonate for 48–72 hours to elevate histone H3K9 crotonylation (H3K9cr) .

  • Chromatin Analysis : Perform ChIP-seq/qPCR and FAIRE-qPCR to assess promoter openness (e.g., Tgfb1 and Notum bivalent promoters) .

  • Transcriptomics : Combine RNA-seq with gene ontology (GO) enrichment to identify pathways like β-oxidation and peroxisome biogenesis .

    • Key Findings :
  • Crotonate increases H3K9cr at promoters of Socs2 and Pacsin1, enhancing chromatin accessibility and neuronal differentiation .

  • Data Contradiction : While crotonate upregulates Nppb (hypertrophy marker), co-treatment with Echs1 knockdown amplifies this effect, suggesting metabolic cross-talk .

Q. What kinetic differences exist between gas-phase oxidation and combustion of crotonate esters?

  • Methodology :

  • Computational Modeling : Calculate HOMO energies (e.g., 10.25–10.30 eV for methyl/ethyl crotonate) using Gaussian 03 with HF/6-31++G(d,p) basis sets .

  • Experimental Kinetics : Measure OH radical reaction rates (e.g., kethyl=4.96×1011k_{\text{ethyl}} = 4.96 \times 10^{-11} cm³ molecule⁻¹ s⁻¹) via pulsed laser photolysis .

  • Combustion Analysis : Use opposed-flow diffusion flames to detect soot precursors (e.g., benzene in methyl crotonate vs. none in methyl butanoate) .

    • Key Data :
ParameterMethyl CrotonateEthyl Crotonate
kOHk_{\text{OH}}4.05×10114.05 \times 10^{-11}4.28×10114.28 \times 10^{-11}
Major Combustion ProductsC₂H₂, 1,3-C₄H₆, benzeneC₂H₄, acetaldehyde
Source:

Q. How does crotonate modulate microbial metabolism and pathogenicity?

  • Methodology :

  • Transcriptomic Profiling : Analyze Candida albicans treated with crotonate (1–3 hours) via RNA-seq, identifying 345 DEGs (e.g., β-oxidation genes) .

  • Carbon Fixation Assays : Quantify crotonate in Cupriavidus necator lysates under heterotrophic conditions to assess synthetic pathway efficiency .

    • Key Insight : Crotonate suppresses C. albicans hyphal growth by upregulating peroxisome biogenesis, reducing immune evasion .

Q. What stereochemical factors govern crotonate polymerization?

  • Methodology :

  • Stereospecific Initiation : Use (C₆H₅)₂Mg to generate diheterotactic poly(tert-butyl crotonate) with ettt pentad repeats .

  • X-ray Crystallography : Resolve oligomer configurations (e.g., 7mer-A as et(ettt)₂et) to validate sequence regularity .

    • Critical Parameter : Excess Grignard reagent and slow ester addition are essential to minimize high-boiling byproducts (e.g., di-sec-butyl glutarate) .

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